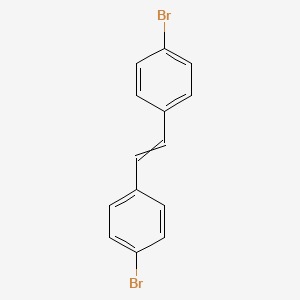
1,2-bis(4-bromophenyl)ethene
Overview
Description
4,4’-Dibromo-stilbene is an organic compound belonging to the stilbene family. Stilbenes are characterized by their 1,2-diphenylethylene structure. The compound 4,4’-Dibromo-stilbene is specifically substituted with bromine atoms at the 4 and 4’ positions on the phenyl rings. This compound is known for its applications in various fields, including material science and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Dibromo-stilbene can be synthesized through several methods. One common approach involves the bromination of stilbene. The reaction typically uses bromine (Br2) in a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction proceeds at room temperature, yielding 4,4’-Dibromo-stilbene as the primary product .
Another method involves the Wittig reaction, where a phosphonium ylide reacts with a dibromo-benzaldehyde to form the desired stilbene derivative. This reaction requires a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and is typically carried out in an inert atmosphere .
Industrial Production Methods
Industrial production of 4,4’-Dibromo-stilbene often employs the bromination method due to its simplicity and cost-effectiveness. Large-scale production involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to prevent over-bromination and to maximize the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dibromo-stilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibromo-benzophenone derivatives.
Reduction: Reduction of 4,4’-Dibromo-stilbene can yield the corresponding dibromo-diphenylethane.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Dibromo-benzophenone derivatives.
Reduction: Dibromo-diphenylethane.
Substitution: Various substituted stilbene derivatives depending on the nucleophile used.
Scientific Research Applications
4,4’-Dibromo-stilbene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, optical brighteners, and other materials.
Mechanism of Action
The mechanism of action of 4,4’-Dibromo-stilbene involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. The bromine atoms enhance the compound’s ability to interact with these molecular targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichloro-stilbene: Similar structure but with chlorine atoms instead of bromine.
4,4’-Dimethyl-stilbene: Substituted with methyl groups instead of halogens.
4,4’-Dinitro-stilbene: Contains nitro groups instead of bromine atoms.
Uniqueness
4,4’-Dibromo-stilbene is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties. The bromine atoms increase the compound’s reactivity and influence its interactions with other molecules, making it valuable in various applications .
Properties
IUPAC Name |
1-bromo-4-[2-(4-bromophenyl)ethenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHMPNUQSJNJDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
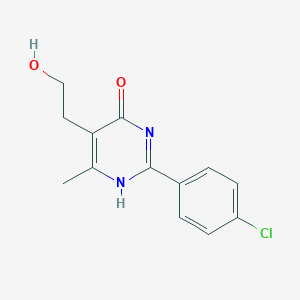
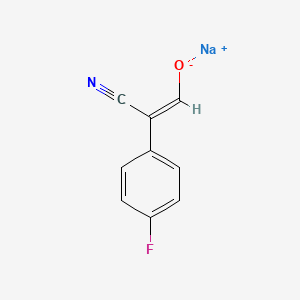
![8-[(4-methylphenyl)carbonyl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B7883494.png)
![4-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid](/img/structure/B7883500.png)

![8-fluoro-1,5-dihydropyrimido[5,4-b]indol-4-one](/img/structure/B7883510.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)[4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B7883520.png)
![methyl {[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]amino}acetate](/img/structure/B7883524.png)
![2-(2,4,6-Triisopropylphenyl)-2-azaspiro[4.5]decan-1-one](/img/structure/B7883536.png)
![4-{[6-(4-Fluorophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine](/img/structure/B7883544.png)
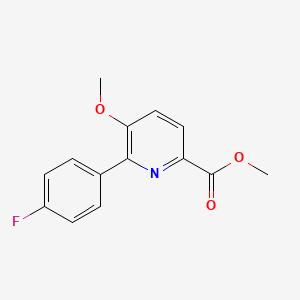
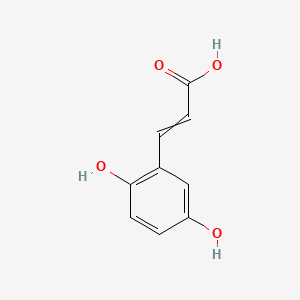
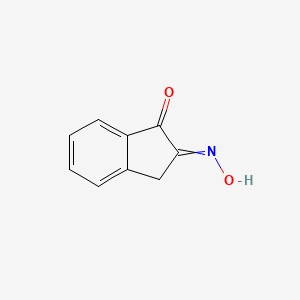
![dimethyl[(1E)-2-nitroethenyl]amine](/img/structure/B7883572.png)
